Cas no 194673-87-5 (1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine)

1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine structure
194673-87-5 structure
Product Name:1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine
CAS No:194673-87-5
MF:C10H24N2O3
MW:220.309163093567
CID:116637
Update Time:2023-08-02

1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • Poly[oxy(methyl-1,2-ethanediyl)],a,a'-(oxydi-2,1-ethanediyl)bis[w-(2-aminomethylethoxy)-
    • Polyoxy(methyl-1,2-ethanediyl), .alpha.,.alpha.-(oxydi-2,1-ethanediyl)bis.omega.-(2-aminomethylethoxy)-
    • 1,1'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propan-2-amine)
    • 1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine
    • Inchi: 1S/C10H24N2O3/c1-9(11)7-14-5-3-13-4-6-15-8-10(2)12/h9-10H,3-8,11-12H2,1-2H3
    • InChI Key: JNZWVKSHBBHMHT-UHFFFAOYSA-N
    • SMILES: O(CCOCCOCC(C)N)CC(C)N

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 10
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 79.7
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